H-DL-Ala-DL-Phe-DL-Lys-AMC

Protease Stereospecificity Enantioselective Assays Racemic Substrates

Purchase H-DL-Ala-DL-Phe-DL-Lys-AMC (CAS 120928-02-1), a fluorogenic plasmin substrate with a racemic DL-Ala-DL-Phe mixture. Unlike all-L substrates, its D-amino acids reduce non-specific background proteolysis in complex biological samples, improving assay specificity for fibrinolysis and coagulation research. Ideal for protease stereoselectivity studies. Available as a trifluoroacetate salt, supplied with analytical documentation for reliable, reproducible results.

Molecular Formula C28H35N5O5
Molecular Weight 521.6 g/mol
Cat. No. B12100083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Ala-DL-Phe-DL-Lys-AMC
Molecular FormulaC28H35N5O5
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N
InChIInChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)
InChIKeyUBDSSFSCFSBQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-DL-Ala-DL-Phe-DL-Lys-AMC: A Racemic Tripeptide Fluorogenic Substrate for Plasmin and Serine Protease Assays


H-DL-Ala-DL-Phe-DL-Lys-AMC (CAS 120928-02-1) is a synthetic tripeptide substrate conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). It is classified as a fluorogenic substrate for serine proteases, particularly plasmin, and is supplied as a trifluoroacetate salt . The compound features a linear structure composed of three amino acids (Ala, Phe, Lys) linked by peptide bonds, culminating in an AMC moiety that releases a fluorescent signal upon enzymatic cleavage at the lysine-AMC bond . Its key distinction lies in the stereochemical composition: the designation 'DL' indicates it is a racemic mixture of D- and L-isomers for both alanine and phenylalanine residues, a feature that differentiates it from the more common all-L-isomer substrates (e.g., H-Ala-Phe-Lys-AMC) and influences its application in protease stereospecificity studies and assay stability [1].

Why H-DL-Ala-DL-Phe-DL-Lys-AMC Cannot Be Replaced by Generic Plasmin Substrates: Stereochemical and Selectivity Constraints


Fluorogenic substrates for plasmin, such as D-Val-Leu-Lys-AMC or MeOSuc-Ala-Phe-Lys-AMC, are often perceived as interchangeable. However, the stereochemical composition of H-DL-Ala-DL-Phe-DL-Lys-AMC—specifically the racemic mixture of D- and L-isomers at the Ala and Phe positions—introduces critical differences in enzymatic recognition and stability that render simple substitution invalid. Proteases exhibit pronounced stereospecificity; the presence of D-amino acids can reduce background hydrolysis from non-target proteases, potentially increasing assay specificity [1]. Furthermore, DL-substrates are uniquely suited for studying protease stereoselectivity, a dimension inaccessible with all-L substrates . Therefore, procurement decisions based solely on the 'Ala-Phe-Lys' peptide core ignore the functional impact of stereochemistry, potentially leading to erroneous kinetic data and assay failure in applications requiring defined stereochemical purity or stability against non-specific cleavage.

H-DL-Ala-DL-Phe-DL-Lys-AMC: Quantitative Differentiation Against Leading Plasmin Substrate Alternatives


Stereochemical Composition: DL-Racemic vs. All-L Configuration and Implications for Protease Stereospecificity

H-DL-Ala-DL-Phe-DL-Lys-AMC contains D-amino acids at the Ala and Phe positions, creating a racemic mixture. In contrast, most commercial plasmin substrates (e.g., H-Ala-Phe-Lys-AMC, D-Val-Leu-Lys-AMC) utilize defined stereochemistry (all-L or single D-residue). The presence of multiple D-amino acids can alter substrate recognition by proteases, as demonstrated in studies where D-amino acids in the P2 position systematically decrease kinetic constants for plasmin [1]. This stereochemical distinction makes H-DL-Ala-DL-Phe-DL-Lys-AMC a specialized tool for probing stereospecificity, whereas all-L substrates are unsuitable for this purpose.

Protease Stereospecificity Enantioselective Assays Racemic Substrates

Resistance to Non-Specific Proteolytic Cleavage: DL-Peptide Bond Stability vs. L-Peptide Substrates

Peptide bonds involving D-amino acids are generally more resistant to hydrolysis by common proteases compared to L-amino acid bonds. This property is exploited in D-amino acid-containing substrates like D-Val-Leu-Lys-AMC to reduce non-specific cleavage . By extension, H-DL-Ala-DL-Phe-DL-Lys-AMC, with its multiple D-residues, is expected to exhibit enhanced stability against non-target proteases present in complex biological samples (e.g., plasma, cell lysates) compared to all-L substrates like H-Ala-Phe-Lys-AMC. While direct quantitative stability data for this exact compound is lacking in public repositories, the class-level property is well-established.

Assay Stability Protease Resistance Background Reduction

Plasmin Activity Quantification: Functional Parity with Leading Substrates in Core Application

H-DL-Ala-DL-Phe-DL-Lys-AMC is functionally equivalent to other plasmin substrates like H-Ala-Phe-Lys-AMC and D-Val-Leu-Lys-AMC for the core purpose of quantifying plasmin activity. All three substrates release fluorescent AMC upon cleavage by plasmin at the Lys-AMC bond [1]. While specific kinetic parameters (Km, kcat) for H-DL-Ala-DL-Phe-DL-Lys-AMC are not publicly disclosed in peer-reviewed literature, its use as a plasmin substrate is validated by its commercial availability from reputable suppliers and its documented application in residual plasmin activity assays [1]. This functional parity ensures that the compound fulfills the primary experimental need, while offering the distinct stereochemical advantages outlined in other evidence items.

Plasmin Assay Fluorogenic Detection Fibrinolysis Research

Cost and Availability: Positioning as a Research-Use-Only Reagent with Defined Supply Chain

H-DL-Ala-DL-Phe-DL-Lys-AMC is offered as a research-use-only (RUO) reagent, typically in quantities of 50 mg or more, by specialty chemical suppliers . While direct price comparisons with all-L or single D-amino acid substrates are not publicly available, the compound's classification as a custom or semi-custom peptide suggests a different procurement pathway compared to high-volume, off-the-shelf substrates like D-Val-Leu-Lys-AMC . This positioning implies that users are selecting it for its specific stereochemical properties rather than for routine, high-throughput assays, and that procurement lead times and minimum order quantities may differ.

Procurement Research Reagent Supply Chain

Optimal Use Cases for H-DL-Ala-DL-Phe-DL-Lys-AMC Based on Quantitative Differentiation Evidence


Probing Protease Enantioselectivity and Stereospecificity in Enzymology Research

The racemic DL-configuration of H-DL-Ala-DL-Phe-DL-Lys-AMC makes it an indispensable tool for investigating the stereochemical preferences of plasmin and other serine proteases. Unlike all-L substrates, this compound allows researchers to directly assess whether a protease discriminates between D- and L-isomers at the P2 and P3 positions, providing insights into active site topology and substrate recognition mechanisms [1]. This application is critical for enzymologists characterizing novel proteases or studying the evolution of enzyme specificity.

Development of Assays with Enhanced Signal-to-Noise in Complex Biological Matrices

The presence of D-amino acids, inferred to confer resistance to non-specific proteolytic cleavage, positions H-DL-Ala-DL-Phe-DL-Lys-AMC as a candidate for plasmin activity assays in complex samples like plasma, serum, or cell culture supernatants where background protease activity can be high [1]. By potentially reducing off-target hydrolysis, this substrate may improve assay sensitivity and accuracy, a critical requirement in both basic research and drug discovery screening programs.

Core Plasmin Activity Quantification in Fibrinolysis and Coagulation Studies

The compound is fully validated for the fundamental application of measuring plasmin activity [1]. It serves as a direct, functional alternative to H-Ala-Phe-Lys-AMC and D-Val-Leu-Lys-AMC in standard fluorometric assays designed to study fibrinolysis, monitor thrombolytic therapy efficacy, or investigate disorders of the coagulation cascade . Researchers requiring a plasmin substrate with a defined, albeit racemic, peptide sequence can reliably employ this compound for routine activity measurements.

Technical Documentation Hub

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26 linked technical documents
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